Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate is a chemical compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a picolinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-ethoxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-ethoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 3-chloro-5-(trifluoromethyl)picolinate
- Ethyl 3-methoxy-5-(trifluoromethyl)picolinate
Comparison: Ethyl 3-ethoxy-5-(trifluoromethyl)picolinate is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of the ethoxy group can influence the compound’s reactivity and solubility, making it more suitable for specific applications .
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12F3NO3/c1-3-17-8-5-7(11(12,13)14)6-15-9(8)10(16)18-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
KBHDDSHIYFJFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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